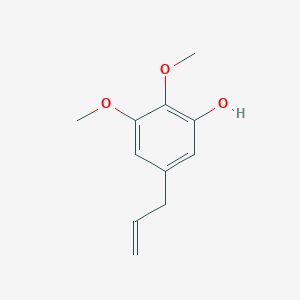
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- is an organic compound with the molecular formula C6H12O2. It is a derivative of dioxolane, a heterocyclic acetal. This compound is known for its unique structure, which includes a dioxolane ring substituted with three methyl groups and an ethanol group. It is used in various chemical processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of 1,2-ethanediol and a suitable catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of 1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- often involves the cyclization reaction of 1,2-propylene oxide and acetone in the presence of a catalyst such as ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method allows for efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminium hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a co-monomer in the synthesis of polyacetals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- involves its interaction with molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . It can also participate in various chemical reactions, influencing the formation of specific products.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Similar to 1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl-, but with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen centers, forming a peroxide.
Neosporol: A natural product with a 1,3-dioxolane moiety.
Uniqueness
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a protecting group and its applications in various fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
79298-42-3 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2-(2,2,4-trimethyl-1,3-dioxolan-4-yl)ethanol |
InChI |
InChI=1S/C8H16O3/c1-7(2)10-6-8(3,11-7)4-5-9/h9H,4-6H2,1-3H3 |
Clave InChI |
SPNYIGJVHMKZPI-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)(C)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



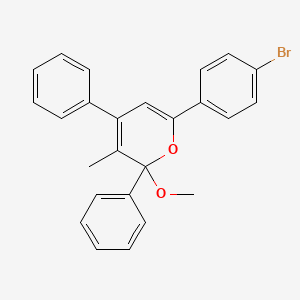
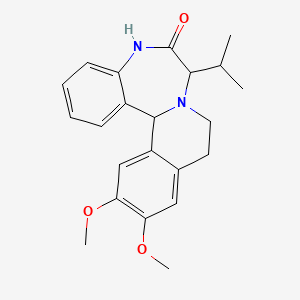

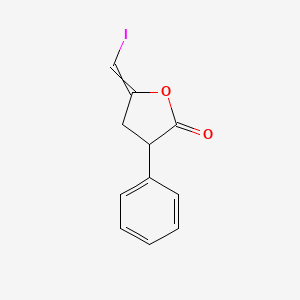
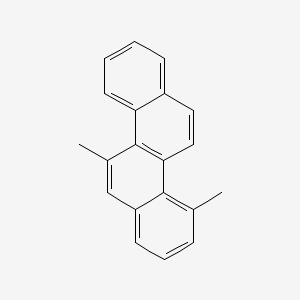
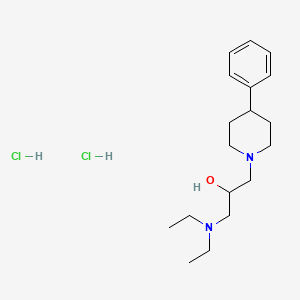


![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)

